The compound 2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol is a complex organic molecule characterized by its unique structural features and potential applications in scientific research. Its molecular formula is with a molecular weight of approximately 421.5 g/mol. This compound belongs to a class of spirocyclic compounds that are often studied for their biological activities, particularly in cancer research due to their structural resemblance to known bioactive molecules.
The compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide it for research purposes. It is typically available in high purity, often around 95%, suitable for laboratory applications.
This compound is classified as a spirocyclic compound and falls under the category of heterocyclic organic compounds due to the presence of nitrogen and oxygen heteroatoms in its structure. It is also noted for its potential pharmacological properties, particularly in oncology.
The synthesis of 2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol typically involves multi-step organic reactions that include:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The synthesis typically employs standard laboratory techniques such as refluxing, distillation, and chromatography for purification. Analytical techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are used for structural confirmation.
The molecular structure of the compound features several key components:
CCOC1=CC=CC2=C1OC3(CCN(CC3)C)N4C2CC(=N4)C5=CC6=C(C=C5)OCO6
CXEDLZKMBBJOOW-UHFFFAOYSA-N
.The compound can undergo various chemical reactions typical of organic molecules with functional groups such as:
Reactions are generally carried out under controlled conditions to prevent decomposition or unwanted side reactions. The use of catalysts or specific reagents may be required depending on the reaction pathway chosen.
The mechanism of action for compounds similar to 2-(7-Ethoxy-1'-ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol has been studied primarily in cancer cell lines.
Research indicates that these actions may involve modulation of key biochemical pathways such as the p53 pathway, which is crucial for regulating cell growth and apoptosis.
Relevant data regarding these properties can be found in chemical databases such as PubChem and BenchChem.
This compound has potential applications in:
Research continues into optimizing its efficacy and understanding its full range of biological activities.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: